3-(2-(2-Chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
3-(2-(2-Chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
Brand Name:
Vulcanchem
CAS No.:
842956-83-6
VCID:
VC0353011
InChI:
InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2
SMILES:
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl
Molecular Formula:
C15H12ClNO2S
Molecular Weight:
305.8g/mol
3-(2-(2-Chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
CAS No.: 842956-83-6
Main Products
VCID: VC0353011
Molecular Formula: C15H12ClNO2S
Molecular Weight: 305.8g/mol
CAS No. | 842956-83-6 |
---|---|
Product Name | 3-(2-(2-Chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one |
Molecular Formula | C15H12ClNO2S |
Molecular Weight | 305.8g/mol |
IUPAC Name | 3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 |
Standard InChIKey | UXQIMKIMAPSSIV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl |
PubChem Compound | 1093137 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume